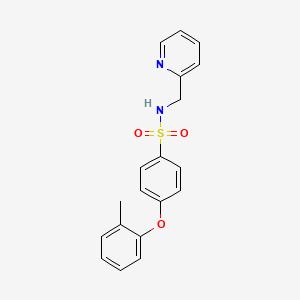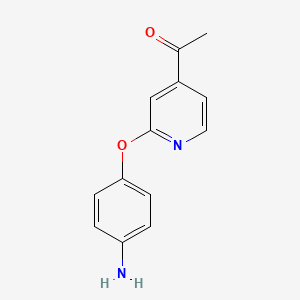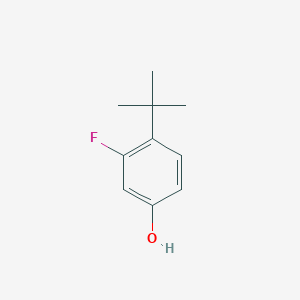
4-Tert-butyl-3-fluorophenol
Overview
Description
4-Tert-butyl-3-fluorophenol is an organic compound with the formula C10H13FO . It is a derivative of phenol, with a tert-butyl group attached to the 4th carbon and a fluorine atom attached to the 3rd carbon . It is a white solid with a distinct phenolic odor .
Synthesis Analysis
The synthesis of fluorophenol derivatives, including 4-Tert-butyl-3-fluorophenol, has been described in the literature . The process involves starting from tert-butylphenol derivatives and using fluorinating reagents. The tert-butylfluorophenol derivatives are then treated with an aluminum chloride catalyst in toluene to afford the fluorophenol derivatives .Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-3-fluorophenol is represented by the InChI code1S/C10H13FO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . Chemical Reactions Analysis
In terms of chemical reactions, 4-Tert-butyl-3-fluorophenol can participate in aromatic alkylation reactions . For example, it can undergo a reaction with di-tert-butylperoxide in the presence of iron(III) and HCl catalysts to yield 2,4-di-tert-butylphenol .Physical And Chemical Properties Analysis
4-Tert-butyl-3-fluorophenol has a molecular weight of 168.21 . It is a white solid with a distinct phenolic odor .Scientific Research Applications
Organic Synthesis
4-Tert-butyl-3-fluorophenol: is a valuable compound in organic synthesis due to its unique structural properties. The presence of the tert-butyl group provides steric hindrance, which can be exploited in selective reactions . For instance, it can be used as a precursor for synthesizing complex organic molecules where the fluorophenol moiety is required to introduce fluorine atoms into the target molecule selectively.
Biochemistry
In biochemistry, the tert-butyl group’s influence on molecular recognition and binding can be explored. 4-Tert-butyl-3-fluorophenol could be used to study enzyme-substrate interactions, where modifications to the phenolic group can alter binding affinities and reaction rates.
Each of these applications demonstrates the versatility of 4-Tert-butyl-3-fluorophenol in scientific research, highlighting its potential to contribute significantly to various fields of study. The compound’s unique combination of a bulky tert-butyl group and a reactive fluorophenol group makes it a valuable tool for researchers looking to explore new frontiers in chemistry and related disciplines .
Future Directions
While there is limited information on the future directions of research involving 4-Tert-butyl-3-fluorophenol, the compound’s potential for synthesis of fluorophenol derivatives and participation in aromatic alkylation reactions suggest that it could be of interest in the development of new synthetic methodologies and materials.
Mechanism of Action
Target of Action
Phenolic compounds like this are known to interact with various cellular targets, including proteins and enzymes, due to their ability to form hydrogen bonds .
Mode of Action
It’s known that phenolic compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially altering its interaction with its targets.
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical reactions, including redox reactions and signal transduction pathways .
Pharmacokinetics
They are typically metabolized by the liver and excreted in the urine .
Result of Action
Phenolic compounds can have various effects at the molecular and cellular level, including antioxidant activity, modulation of enzyme activity, and interaction with cell signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Tert-butyl-3-fluorophenol. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, 4-Tert-butyl-3-fluorophenol is a toxic environmental pollutant with moderate bioaccumulation, environmental persistence, and long-term toxicity .
properties
IUPAC Name |
4-tert-butyl-3-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFDOQQOAVOIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-3-fluorophenol | |
CAS RN |
886842-69-9 | |
| Record name | 4-tert-butyl-3-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

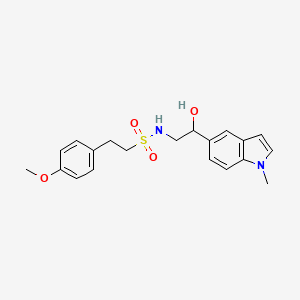
![N-[(4-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2923535.png)
![3-Tert-butyl-6-[[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2923536.png)
![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2923537.png)
![Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2923538.png)
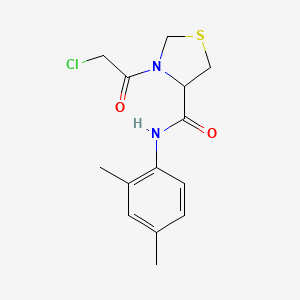

![3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one](/img/structure/B2923546.png)
![1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2923548.png)
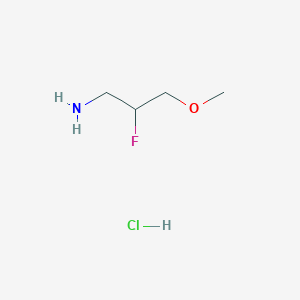
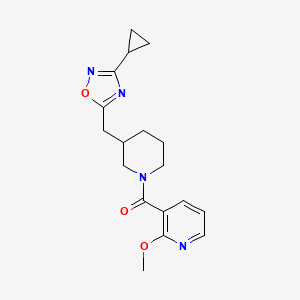
![N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2923554.png)
